molecular formula C22H17N3O4 B3457140 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B3457140
M. Wt: 387.4 g/mol
InChI Key: UFGGQQPRWUYSEF-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps :

    Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.

    Cyclization: The 2-aminophenol undergoes cyclization with the aldehyde or ketone in the presence of a catalyst such as BF3·Et2O and a solvent like 1,4-dioxane under reflux conditions.

    Nitration: The resulting benzoxazole derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.

    Amidation: Finally, the nitro-substituted benzoxazole is reacted with an appropriate amine to form the benzamide derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions :

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form carboxylic acids or aldehydes.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial inhibition and resistance mechanisms.

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-14-10-11-20-18(12-14)24-22(29-20)15-6-5-7-16(13-15)23-21(26)17-8-3-4-9-19(17)25(27)28/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGGQQPRWUYSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

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